REACTION_CXSMILES
|
[CH3:1][NH:2][CH2:3][CH2:4][OH:5].[C:6](=[O:9])([O-])[OH:7].[Na+].[CH2:11]1[CH2:15][O:14]C[CH2:12]1.[CH2:16](C(CC(Cl)=O)C(Cl)=O)[CH3:17]>O>[OH:5][CH2:4][CH2:3][N:2]([CH3:1])[C:15](=[O:14])[CH2:11][CH2:12][C:6]([O:7][CH2:16][CH3:17])=[O:9] |f:1.2|
|
Name
|
|
Quantity
|
6.2 mL
|
Type
|
reactant
|
Smiles
|
CNCCO
|
Name
|
|
Quantity
|
6.48 g
|
Type
|
reactant
|
Smiles
|
C(O)([O-])=O.[Na+]
|
Name
|
|
Quantity
|
60 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
C(C)C(C(=O)Cl)CC(=O)Cl
|
Type
|
CUSTOM
|
Details
|
by stirring for 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue was purified by silica gel column chromatography (hexane:ethyl acetate=11:4)
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
OCCN(C(CCC(=O)OCC)=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 12 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |